1-(Methoxymethoxy)nonane
Description
1-(Methoxymethoxy)nonane (CAS No. 79137-09-0) is an aliphatic ether with the molecular formula C₁₁H₂₄O₂ and a molecular weight of 188.31 g/mol. Its structure consists of a nonane backbone (C₉H₁₉) substituted at the first carbon with a methoxymethoxy group (-OCH₂OCH₃). This compound is part of a broader class of ethers used in organic synthesis, particularly as intermediates for protecting hydroxyl groups or modifying solubility and reactivity in complex molecules .
Properties
CAS No. |
79137-09-0 |
|---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1-(methoxymethoxy)nonane |
InChI |
InChI=1S/C11H24O2/c1-3-4-5-6-7-8-9-10-13-11-12-2/h3-11H2,1-2H3 |
InChI Key |
VYELHNKAYFGZRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxymethoxy)nonane can be synthesized through several methods. One common approach involves the reaction of nonanol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethoxy)nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Nonanoic acid or nonanal.
Reduction: Nonanol.
Substitution: Various substituted nonanes depending on the nucleophile used.
Scientific Research Applications
1-(Methoxymethoxy)nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used as a solvent or intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(Methoxymethoxy)nonane involves its interaction with various molecular targets. The methoxymethoxy group can undergo cleavage under acidic or basic conditions, releasing methanol and forming reactive intermediates that can interact with biological molecules. This property makes it useful in drug delivery systems where controlled release of active compounds is desired .
Comparison with Similar Compounds
Structural and Functional Differences
Chain Length and Physical Properties: Longer aliphatic chains (e.g., 1-methoxyoctadecane) exhibit higher boiling points and lower solubility in polar solvents compared to shorter analogs like 1-(methoxymethoxy)hexane. For example, 1-methoxyoctadecane (C18) has a molecular weight of 284.52 g/mol, making it suitable for non-polar applications like lubricants , whereas 1-(methoxymethoxy)hexane (C6) is more volatile .
Aromatic vs. Aliphatic Ethers: Aromatic derivatives like 1-(methoxymethoxy)-4-vinylbenzene (C₁₀H₁₂O₂) introduce conjugated π-systems, enhancing stability in intermediates. Such compounds are critical in synthesizing flavonoids and bioactive molecules .
Hybrid Ethers: Compounds like 1-(2-methylphenoxy)-2-ethoxymethoxynonane combine phenolic and aliphatic ether functionalities, enabling tailored solubility and reactivity in pharmaceutical intermediates .
Research Findings and Industrial Relevance
- Synthetic Efficiency: The synthesis of this compound derivatives achieves yields comparable to shorter-chain analogs (e.g., 70–90%) when optimized for reaction time and purification .
- Crystallography : Aromatic methoxymethoxy compounds, such as (E)-1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-en-1-one , form stable crystal lattices via intramolecular hydrogen bonding, critical for X-ray structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
